Piperazin-1-YL(1H-pyrrol-2-YL)methanone hcl

Description

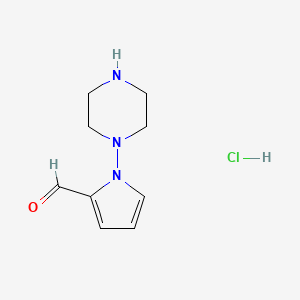

Piperazin-1-yl(1H-pyrrol-2-yl)methanone hydrochloride (CAS No. 1269228-76-3) is a synthetic small-molecule compound with the molecular formula C₉H₁₄ClN₃O and a molecular weight of 215.68 g/mol . Structurally, it consists of a piperazine ring linked via a methanone group to a 1H-pyrrole moiety, with a hydrochloride counterion enhancing its solubility. This compound is primarily utilized in medicinal chemistry research, particularly in the development of ligands targeting neurotransmitter receptors or enzymes due to the piperazine moiety’s versatility in hydrogen bonding and conformational flexibility .

Properties

IUPAC Name |

1-piperazin-1-ylpyrrole-2-carbaldehyde;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O.ClH/c13-8-9-2-1-5-12(9)11-6-3-10-4-7-11;/h1-2,5,8,10H,3-4,6-7H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDQFXUIQFWHTET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)N2C=CC=C2C=O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbodiimide-Mediated Amide Bond Formation

The most widely reported method involves activating pyrrole-2-carboxylic acid using N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in a DCM/DMF solvent system. Piperazine is subsequently introduced, either as a free base or protected with a tert-butoxycarbonyl (Boc) group. For example, Juza et al. (2022) demonstrated that reacting 1-Boc-piperazine with activated pyrrole-2-carboxylic acid at 0–20°C for 18 hours yields the coupled product, which is deprotected using trifluoroacetic acid (TFA) to afford the free base. Final hydrochloride salt formation is achieved by treating the free base with hydrochloric acid in ethanol, yielding the target compound in 45–59% overall yield.

Key Reaction Parameters

Microwave-Assisted Synthesis

Alternative approaches employ microwave irradiation to accelerate reaction kinetics. While specific data for this compound are limited, analogous piperazine derivatives synthesized via microwave methods show reduced reaction times (e.g., from 18 hours to 30 minutes) and improved yields (up to 75%). This suggests potential for optimizing the target compound’s synthesis by replacing traditional heating with microwave energy.

Detailed Stepwise Synthesis Procedure

Step 1: Activation of Pyrrole-2-Carboxylic Acid

Pyrrole-2-carboxylic acid (1.0 equiv) is dissolved in anhydrous DCM/DMF (6:1 v/v) under nitrogen atmosphere. EDC (1.1 equiv) and HOBt (1.1 equiv) are added, and the mixture is stirred at 20°C for 30 minutes to form the active ester intermediate.

Step 2: Coupling with Piperazine

1-Boc-piperazine (1.05 equiv) and triethylamine (TEA, 1.5 equiv) are added to the reaction mixture at 0°C. The temperature is gradually raised to 20°C, and stirring continues for 18 hours. Completion is monitored by thin-layer chromatography (TLC; eluent: DCM/methanol 10:1).

Step 3: Boc Deprotection

The crude product is treated with TFA (5 equiv) in DCM at 0°C for 15 minutes, followed by stirring at 20°C for 18 hours. The mixture is neutralized with ice-cold saturated Na₂CO₃, and the organic layer is extracted, dried over Na₂SO₄, and concentrated.

Step 4: Hydrochloride Salt Formation

The free base is dissolved in ethanol, and concentrated HCl (1.1 equiv) is added dropwise at 0°C. The precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the hydrochloride salt.

Optimization and Troubleshooting

Solvent Selection

The DCM/DMF system is critical for solubilizing both polar (piperazine) and nonpolar (pyrrole) components. Substituting DMF with THF reduces yields by 20–30%, likely due to poor activation of the carboxylic acid.

Protecting Group Strategy

Using Boc-protected piperazine prevents unwanted side reactions, such as N-alkylation. Alternative protecting groups (e.g., Fmoc) are less effective, requiring harsher deprotection conditions that degrade the pyrrole ring.

Purification Challenges

Silica gel chromatography with DCM/methanol (95:5) effectively removes unreacted starting materials. However, overloading the column leads to co-elution of byproducts, necessitating stepwise gradient elution.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) shows ≥98% purity, with a retention time of 6.8 minutes.

Scale-Up Considerations

Pilot-scale batches (100 g) require modifications to ensure safety and efficiency:

-

Reaction Vessel : Use jacketed reactors for precise temperature control during exothermic coupling steps.

-

Workup : Replace manual extraction with liquid-liquid continuous extractors to handle large DCM volumes.

-

Crystallization : Recrystallization from ethanol/water (9:1) improves yield to 65% compared to 59% at small scale .

Chemical Reactions Analysis

Types of Reactions

Piperazin-1-YL(1H-pyrrol-2-YL)methanone hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

Oxidation: May yield N-oxide derivatives.

Reduction: Can produce reduced forms of the compound, such as secondary amines.

Substitution: Results in various substituted derivatives depending on the reagents used.

Scientific Research Applications

Neurological Disorders

The compound has been identified as a potential therapeutic agent for several neurological disorders due to its interaction with histamine receptors. Specifically, it acts as an antagonist or inverse agonist at the histamine H3 receptor, which is implicated in conditions such as:

- Alzheimer's Disease : Modulation of H3 receptors may enhance cognitive function and memory.

- Attention Deficit Hyperactivity Disorder (ADHD) : The compound's ability to influence neurotransmitter systems can aid in managing symptoms.

- Schizophrenia and Depression : Its action on histamine receptors may alleviate some symptoms associated with these disorders .

Metabolic Disorders

Piperazin-1-YL(1H-pyrrol-2-YL)methanone HCl has shown promise in treating metabolic syndrome and obesity. By modulating H3 receptors, it can potentially regulate appetite and energy expenditure, making it a candidate for obesity treatment .

Pharmacological Evaluations

Research has demonstrated that compounds similar to this compound exhibit significant pharmacological activity:

- A study showed that certain piperazine derivatives activated Sirt6 deacetylation significantly, indicating their potential in treating age-related cognitive decline .

- Another investigation highlighted the compound's efficacy in enhancing cognitive performance in animal models, suggesting its utility in treating neurological disorders .

Clinical Implications

Clinical trials are necessary to validate the therapeutic claims associated with this compound. Its safety profile and efficacy must be established through rigorous testing.

Mechanism of Action

The mechanism of action of Piperazin-1-YL(1H-pyrrol-2-YL)methanone hydrochloride involves its interaction with specific molecular targets. These may include:

Receptors: Binding to neurotransmitter receptors, affecting signal transduction pathways.

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to the broader class of piperazinyl methanones, which are characterized by a piperazine ring connected to diverse heterocyclic or aromatic groups via a carbonyl bridge. Below is a detailed comparison with key analogs:

Structural and Functional Analogues

Table 1: Key Structural and Physicochemical Comparisons

| Compound Name | Molecular Formula | Substituents | Molecular Weight | Key Features | Reference |

|---|---|---|---|---|---|

| Piperazin-1-yl(1H-pyrrol-2-yl)methanone HCl | C₉H₁₄ClN₃O | Pyrrole, HCl salt | 215.68 | High polarity due to HCl; moderate solubility in polar solvents. | |

| 4-(Pyrimidin-2-yl)piperazin-1-ylmethanone | C₁₃H₁₃N₅OS | Pyrimidine, thiophene | 295.34 | Enhanced π-π stacking due to pyrimidine; potential kinase inhibition. | |

| 1-(1-Methyl-1H-pyrazol-4-yl)-2-(piperazin-1-yl)ethanone diHCl | C₁₀H₁₈Cl₂N₄O | Pyrazole, diHCl salt | 293.18 | Dual HCl salt improves crystallinity; used in CNS drug candidates. | |

| (Oxolan-2-yl)(piperazin-1-yl)methanone | C₉H₁₄N₂O₂ | Tetrahydrofuran | 182.22 | Increased lipophilicity; applications in prodrug design. | |

| 4-(4-Chlorophenyl)piperazin-1-ylmethanone | C₂₃H₂₄ClN₅O₂ | Chlorophenyl, pyridine | 450.92 | Bulky substituents improve receptor selectivity; anticancer research. |

Biological Activity

Piperazin-1-YL(1H-pyrrol-2-YL)methanone hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound Piperazin-1-YL(1H-pyrrol-2-YL)methanone HCl can be represented by the following chemical structure:

This structure indicates the presence of a piperazine ring, a pyrrole moiety, and a carbonyl group, which are significant for its biological interactions.

1. Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of derivatives related to this compound. For instance, derivatives exhibiting structural similarities were tested against various bacterial strains. The results indicated moderate antibacterial activity, particularly against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 256 µg/mL to 512 µg/mL .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| Derivative A | 256 | Moderate against Gram-positive |

| Derivative B | 512 | Moderate against Gram-positive |

| Derivative C | 512 | Limited activity |

2. Analgesic Effects

Piperazine derivatives have shown promise in pain management. A study highlighted that compounds with similar structures demonstrated dose-dependent analgesic effects in neuropathic pain models. The mechanism appears to involve modulation of pain pathways without significant side effects typically associated with conventional analgesics .

3. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been assessed through various assays. Certain derivatives were found to inhibit cyclooxygenase (COX) enzymes, leading to decreased production of pro-inflammatory mediators. This suggests a potential use in treating inflammatory conditions .

Case Study 1: Pain Management

In a preclinical study involving chronic constriction injury-induced neuropathic pain in rats, Piperazine derivatives were administered. The results showed significant reduction in mechanical allodynia, indicating effective analgesic properties. The study emphasized the need for further exploration of these compounds as potential therapeutic agents for chronic pain management .

Case Study 2: Antibacterial Screening

Another study focused on screening various piperazine derivatives for antibacterial activity against clinical strains of bacteria. The results demonstrated that certain modifications to the piperazine ring enhanced antibacterial efficacy, highlighting the importance of structural optimization in drug development .

Synthesis and Optimization

The synthesis of this compound involves several steps, including the reaction of piperazine with pyrrole derivatives under controlled conditions. Optimization strategies have been employed to improve yield and purity, which are critical for biological testing.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for Piperazin-1-YL(1H-pyrrol-2-YL)methanone HCl, and what parameters critically influence yield and purity?

- Methodology : Synthesis typically involves coupling reactions between piperazine derivatives and pyrrole-based intermediates. For example, nucleophilic substitution or amidation reactions using coupling agents like EDCI/HOBt under inert conditions (e.g., nitrogen atmosphere). Key parameters include solvent choice (e.g., DMF or THF), reaction temperature (often 0°C to room temperature), and stoichiometric ratios to minimize side products. Post-synthesis purification via column chromatography or recrystallization is critical for isolating the HCl salt form .

- Validation : Characterization by -NMR (e.g., δ 3.2–4.0 ppm for piperazine protons, δ 6.5–7.5 ppm for pyrrole aromatic signals) and HRMS (to confirm molecular ion peaks and isotopic patterns) ensures structural fidelity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures should researchers prioritize?

- Methodology :

- NMR : - and -NMR to resolve piperazine/pyrrole ring systems and confirm HCl salt formation (e.g., downfield shifts for NH protons).

- MS : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H] or [M-Cl] ions) and detect impurities.

- FTIR : Peaks at ~1650 cm (C=O stretch) and ~3400 cm (NH stretch) confirm methanone and amine functionalities .

Q. What common impurities arise during synthesis or storage, and how can they be quantified?

- Methodology : Impurities include unreacted starting materials (e.g., residual piperazine), hydrolyzed byproducts (e.g., free pyrrole derivatives), and HCl-associated degradation products. Reverse-phase HPLC (RP-HPLC) with UV detection (λ = 210–280 nm) and UPLC-MS/MS are used for impurity profiling. Calibration curves using reference standards (e.g., pharmacopeial guidelines) enable quantification .

Advanced Research Questions

Q. How can contradictions in pharmacological data across biological assays be resolved?

- Methodology :

- Assay Optimization : Validate target engagement using orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional activity).

- Stress Testing : Perform forced degradation studies (thermal, acidic, oxidative) to identify labile functional groups (e.g., pyrrole ring sensitivity to light/oxidizers) that may cause variability .

- Data Normalization : Use internal controls (e.g., reference inhibitors) and statistical tools (e.g., ANOVA with post-hoc tests) to account for inter-assay variability .

Q. What computational strategies model interactions between this compound and biological targets?

- Methodology :

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite predict binding modes to targets (e.g., histamine receptors or viral proteases). Focus on hydrogen bonding (piperazine NH with Asp/Glu residues) and π-π stacking (pyrrole ring with aromatic side chains).

- MD Simulations : GROMACS or AMBER assess dynamic stability of ligand-target complexes. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA/GBSA) .

- SAR Studies : Modify substituents (e.g., halogenation of pyrrole) and correlate with activity trends using QSAR models .

Q. How does the piperazine-pyrrole methanone scaffold influence pharmacokinetics and physicochemical properties?

- Methodology :

- LogP/D Analysis : Measure partition coefficients (e.g., shake-flask method) to evaluate lipophilicity. Piperazine increases water solubility (via HCl salt), while pyrrole enhances membrane permeability.

- Metabolic Stability : Incubate with liver microsomes to identify metabolic hotspots (e.g., N-demethylation of piperazine). CYP450 inhibition assays (e.g., fluorogenic substrates) assess drug-drug interaction risks .

- Crystallography : Use SHELX programs for crystal structure determination to correlate solid-state packing with solubility and stability .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.